2-Methyl-3-phenyloxirane-2-carboxylic acid

Description

Structural Features and Reactivity Potential of 2-Methyl-3-phenyloxirane-2-carboxylic acid

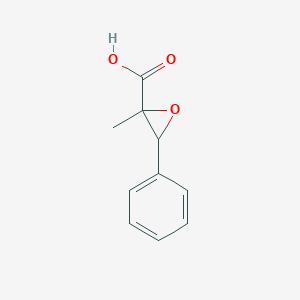

The chemical identity of this compound is defined by its distinct molecular architecture. It possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of approximately 178.18 g/mol . smolecule.combiosynth.com The core of the molecule is the oxirane ring, a strained three-membered heterocycle containing two carbon atoms and one oxygen atom. This ring is substituted with a methyl group and a carboxylic acid at one carbon, and a phenyl group at the other.

The strained nature of the epoxide ring is a key determinant of the compound's reactivity, making it susceptible to ring-opening reactions by nucleophiles. cymitquimica.com The presence of the carboxylic acid group, a Brønsted acid capable of donating a proton, further influences its reactivity and provides another site for chemical modification, such as esterification. smolecule.comebi.ac.uk The combination of the electrophilic epoxide ring and the nucleophilic/acidic carboxylic acid group within the same molecule allows for a diverse range of chemical transformations. smolecule.com For instance, the compound can be converted to phenyl-2-propanone (P2P) through hydrolysis and decarboxylation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 25547-51-7 | biosynth.com |

| Molecular Formula | C₁₀H₁₀O₃ | smolecule.combiosynth.com |

| Molecular Weight | 178.18 g/mol | smolecule.combiosynth.com |

| IUPAC Name | This compound | ebi.ac.uk |

Historical Context and Evolution of Research on Oxirane Carboxylic Acids

The study of oxirane carboxylic acids is deeply connected to the broader history of epoxide chemistry. A pivotal moment in this field was the discovery of the Darzens condensation, also known as the glycidic ester condensation, by French organic chemist Auguste Georges Darzens in 1904. scentspiracy.comwikipedia.org This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to generate an α,β-epoxy ester, or "glycidic ester". wikipedia.orgmychemblog.comorganicreactions.org

The Darzens reaction was groundbreaking because it offered the first general and dependable method for synthesizing this class of compounds. scentspiracy.com These glycidic esters are direct precursors to oxirane carboxylic acids via hydrolysis. organicreactions.org The reaction proceeds through a mechanism similar to an aldol (B89426) condensation, where the deprotonated α-haloester attacks the carbonyl compound, followed by an intramolecular S_N2 reaction to form the epoxide ring. wikipedia.org Darzens's work provided a novel pathway to epoxides, which were a relatively new class of compounds at the time, and opened up avenues for synthesizing a variety of other molecules, as the resulting glycidic esters could be readily transformed into new aldehydes and ketones. scentspiracy.comorganicreactions.org This foundational discovery significantly influenced the trajectory of organic chemistry, particularly in the areas of reaction mechanisms and stereochemistry, and established the importance of epoxides as central intermediates in synthesis. scentspiracy.com

Significance of this compound in Contemporary Chemical Synthesis Research

In modern chemical synthesis, this compound and its derivatives are recognized as versatile building blocks. smolecule.com The compound's unique structure, featuring multiple reactive sites, makes it a valuable intermediate for creating diverse and complex molecular architectures. smolecule.comcymitquimica.com Its ability to undergo various chemical transformations is a key asset in synthetic chemistry. smolecule.com

The significance of this compound lies in its role as a precursor in multi-step syntheses. slideshare.net For example, it is used as an intermediate in the synthesis of various organic compounds, including certain pharmaceutical agents. smolecule.comchembk.com The dual functionality of the epoxide and carboxylic acid groups allows for controlled, sequential reactions, providing a strategic advantage in the construction of target molecules. smolecule.com Research continues to explore the utility of glycidic acids and their derivatives in developing novel and efficient synthetic methodologies, particularly in catalytic asymmetric reactions aimed at producing enantiomerically pure compounds, which is crucial in pharmaceutical development. The strategic application of scaffolds derived from compounds like this compound highlights their enduring relevance in addressing challenges in contemporary organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEAOFCHTFWNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347933 | |

| Record name | 2-Methyl-3-phenyl-2-oxiranecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25547-51-7 | |

| Record name | Bmk glycidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025547517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-2-oxiranecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMK GLYCIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGJ82N33DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Strategies for 2 Methyl 3 Phenyloxirane 2 Carboxylic Acid

Darzens Condensation Pathways to Oxirane Carboxylic Acids

The Darzens condensation, also known as the Darzens reaction or glycidic ester condensation, stands as a cornerstone for the synthesis of α,β-epoxy esters, which are direct precursors to oxirane carboxylic acids like 2-Methyl-3-phenyloxirane-2-carboxylic acid. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org The general mechanism commences with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. The subsequent step is an intramolecular S_N2 reaction where the newly formed alkoxide displaces the halide, forming the characteristic epoxide ring of the glycidic ester. wikipedia.orgorganic-chemistry.org

Precursor Selection and Optimization in Darzens Reactions

The synthesis of this compound via the Darzens condensation necessitates the careful selection of appropriate precursors. The primary reactants are a ketone and an α-haloester. In this specific case, acetophenone serves as the ketone precursor, providing the phenyl and one of the methyl groups, while an ester of 2-halopropionic acid, such as ethyl 2-chloropropionate or ethyl 2-bromopropionate, provides the remaining carbon framework.

The choice of the halogen in the α-haloester can influence the reactivity, with α-bromoesters generally being more reactive than α-chloroesters. jk-sci.com The selection of the ester group (e.g., methyl, ethyl, or tert-butyl) can also impact the reaction, though this is often less critical than the choice of the halogen. Optimization of the reaction often involves considering the stoichiometry of the reactants. An excess of the α-haloester or the base may be employed to drive the reaction to completion, but this can also lead to an increase in side reactions.

Table 1: Precursors for the Darzens Condensation Synthesis of Ethyl 2-Methyl-3-phenyloxirane-2-carboxylate

| Ketone Precursor | α-Haloester Precursor | Product (Glycidic Ester) |

| Acetophenone | Ethyl 2-chloropropionate | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate |

| Acetophenone | Ethyl 2-bromopropionate | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate |

Role of Base Catalysis in this compound Synthesis

Base catalysis is fundamental to the Darzens condensation. The base is responsible for the initial deprotonation of the α-haloester, generating the carbanion necessary for the nucleophilic attack on the carbonyl compound. organic-chemistry.org A variety of bases can be employed, and the choice of base can significantly affect the reaction's yield and stereoselectivity.

Commonly used bases include sodium ethoxide, sodium amide, potassium tert-butoxide, and sodium hydride. sci-hub.ru For the synthesis of glycidic esters, it is often preferred to use an alkoxide base corresponding to the ester of the α-haloester (e.g., sodium ethoxide with an ethyl ester) to prevent transesterification as a side reaction. wikipedia.org The strength of the base is also a critical factor; a sufficiently strong base is required to generate the enolate from the α-haloester. However, overly strong basic conditions can promote side reactions such as self-condensation of the ketone or ester. More recently, phosphazene superbases have been shown to be highly effective, promoting the reaction under mild conditions and minimizing the hydrolysis of the product. nih.gov

Table 2: Common Bases Used in the Darzens Condensation

| Base | Typical Solvent | Key Characteristics |

| Sodium Ethoxide | Ethanol, Diethyl Ether | Commonly used, especially with ethyl esters to avoid transesterification. |

| Sodium Amide | Diethyl Ether, Toluene | Strong base, effective but can be hazardous. |

| Potassium tert-Butoxide | tert-Butanol, THF | Strong, sterically hindered base, can influence stereoselectivity. |

| Sodium Hydride | THF, DMF | Strong, non-nucleophilic base, generates hydrogen gas. |

| Phosphazene Bases | Acetonitrile (B52724), THF | Highly basic and poorly nucleophilic, effective under mild conditions. nih.gov |

Mechanistic Insights into Stereochemical Control in Darzens Condensation

The Darzens condensation of acetophenone with an ester of 2-halopropionic acid creates two new stereocenters in the resulting glycidic ester, leading to the possibility of diastereomers (cis and trans isomers). The stereochemical outcome of the reaction is determined by the relative rates of formation of the diastereomeric halohydrin intermediates and their subsequent cyclization to the epoxide. wikipedia.org

The initial attack of the enolate on the carbonyl group can proceed through different transition states, leading to syn- and anti-halohydrin intermediates. The subsequent intramolecular S_N2 reaction to form the epoxide occurs with an inversion of configuration at the carbon bearing the halogen. The final ratio of cis to trans epoxide isomers can be influenced by several factors, including the nature of the reactants, the choice of base, the solvent, and the reaction temperature. clockss.org The reaction can be either kinetically or thermodynamically controlled. Under kinetic control, the faster-forming diastereomer of the halohydrin will predominate, while under thermodynamic control, the more stable diastereomer will be favored. wikipedia.org For some Darzens reactions, the ratio of cis to trans isomers is often found to be between 1:1 and 1:2. organic-chemistry.org

Mitigation of Competing Reactions during Glycidic Acid Formation

Several competing reactions can occur during the Darzens condensation, potentially lowering the yield of the desired glycidic ester. One of the primary side reactions is the self-condensation of the ketone (an aldol (B89426) condensation) or the α-haloester, which is also promoted by the basic conditions.

Another potential side reaction is the hydrolysis of the α-haloester or the resulting glycidic ester, particularly if water is present in the reaction mixture. nih.gov The use of aprotic solvents and anhydrous conditions can help to minimize this. Additionally, the choice of base is crucial; as mentioned, using an alkoxide corresponding to the ester can prevent transesterification. To mitigate side reactions, reaction conditions such as temperature and the rate of addition of reagents should be carefully controlled. Lowering the reaction temperature can often increase the selectivity for the desired reaction over competing pathways.

Hydrolytic Derivatization Routes to this compound

The final step in the synthesis of this compound from the corresponding glycidic ester is the hydrolysis of the ester functional group.

Ester Hydrolysis for Carboxylic Acid Formation

The conversion of the glycidic ester, ethyl 2-methyl-3-phenyloxirane-2-carboxylate, to the carboxylic acid is typically achieved through hydrolysis. This can be carried out under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is a common method. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid. sciencemadness.org

Acid-catalyzed hydrolysis is an alternative route. This method involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, and the use of a large excess of water can drive the equilibrium towards the formation of the carboxylic acid.

Careful control of the hydrolysis conditions is necessary to avoid potential side reactions, such as the opening of the epoxide ring, which can be catalyzed by both acid and base. The product, this compound, can then be isolated and purified. mdpi.com

Optimized Conditions for Selective Hydrolysis

The synthesis of this compound is commonly achieved through the hydrolysis of its corresponding esters, such as methyl or ethyl 2-methyl-3-phenyloxirane-2-carboxylate. These glycidic esters are typically prepared via the Darzens condensation. The critical challenge in this step is to achieve selective cleavage of the ester group while preserving the chemically sensitive epoxide ring, which is susceptible to opening under both acidic and basic conditions.

Hydrolysis can be conducted under basic, acidic, or enzymatic conditions, with each method offering a different balance of reactivity and selectivity.

Basic Hydrolysis (Saponification): This is a widely used and generally irreversible method. ucalgary.ca The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or tetrahydrofuran (THF) to ensure solubility. commonorganicchemistry.com The process, known as saponification, proceeds through a nucleophilic acyl substitution mechanism. ucalgary.calibretexts.org

Optimization for selectivity involves careful control of reaction parameters:

Temperature: Lower temperatures are generally preferred to minimize the rate of the competing epoxide ring-opening reaction.

Concentration of Base: Using a stoichiometric amount or a slight excess of the base can drive the reaction to completion without introducing a large excess of hydroxide ions that could promote side reactions.

Reaction Time: Monitoring the reaction progress is crucial to ensure full consumption of the ester while minimizing the exposure of the product to the basic conditions.

Acid-Catalyzed Hydrolysis: This method is reversible and requires a large excess of water to drive the equilibrium toward the formation of the carboxylic acid. commonorganicchemistry.comlibretexts.org Catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used. ucalgary.ca While effective for some substrates, this method poses a significant risk to the this compound scaffold due to the high propensity of epoxides to undergo acid-catalyzed ring-opening. Therefore, for this specific compound, acidic hydrolysis is often a less desirable option compared to carefully controlled basic hydrolysis.

Enzymatic Hydrolysis: A highly selective alternative involves the use of enzymes, such as lipases. Enzymatic hydrolysis can be performed under mild pH and temperature conditions, significantly reducing the risk of epoxide degradation. google.com A key advantage of this method is its potential for enantioselectivity. When starting with a racemic glycidic ester, specific enzymes can selectively hydrolyze one enantiomer faster than the other, providing a kinetic resolution to yield enantiomerically enriched carboxylic acid and the unreacted ester. google.com This is particularly valuable in pharmaceutical applications where specific stereoisomers are required.

Table 1: Comparison of Hydrolysis Conditions

| Parameter | Basic Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |

|---|---|---|---|

| Reagents | NaOH, KOH, LiOH in H₂O/alcohol | H₂SO₄, HCl in excess H₂O | Lipases, Esterases in buffer |

| Selectivity | Moderate; risk of epoxide opening | Low; high risk of epoxide opening | High to Excellent |

| Stereoselectivity | None | None | Potentially high (Kinetic Resolution) |

| Conditions | Mild to moderate temp. | Requires heat | Mild temp. and pH |

| Reversibility | Irreversible | Reversible | Generally Irreversible |

| Key Optimization | Control of temp. and base concentration | Use of large excess of water | Enzyme selection, pH, temp. |

Alternative Synthetic Approaches to the this compound Scaffold

Beyond the Darzens condensation followed by hydrolysis, several other strategies can be employed to construct the this compound core structure.

Epoxidation of α,β-Unsaturated Precursors: A direct approach involves the epoxidation of an α,β-unsaturated acid or ester, such as 3-phenyl-2-methylacrylic acid or its corresponding esters. This method forms the oxirane ring in a single step. Various oxidizing agents can be employed for this transformation. For instance, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are classic reagents for epoxidation. Another effective system involves using hydrogen peroxide in the presence of a suitable catalyst. wikipedia.org A specific method reported for a related compound uses a combination of Oxone (potassium peroxymonosulfate), sodium bicarbonate, and a ketone catalyst in acetone. chemicalbook.com The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions.

Oxidation of α,β-Unsaturated Aldehydes: An older but effective method involves the oxidation of an α,β-unsaturated aldehyde, like cinnamic aldehyde, in an alkaline medium. google.com Using an oxidizing agent such as sodium hypobromite or hydrogen peroxide in the presence of a base can simultaneously oxidize the aldehyde to a carboxylate and epoxidize the double bond, yielding the sodium salt of the glycidic acid directly. google.com This route offers an advantage by bypassing the need for an ester intermediate and subsequent hydrolysis step.

Chiral Resolution via Diastereomeric Salts: When a racemic mixture of this compound is synthesized, the enantiomers can be separated through classical resolution. This technique involves reacting the racemic acid with a chiral base (e.g., a chiral amine) to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. After separation, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

Table 2: Overview of Alternative Synthetic Strategies

| Strategy | Starting Materials | Key Reagents/Steps | Advantages |

|---|---|---|---|

| Epoxidation | 3-Phenyl-2-methylacrylic acid or ester | m-CPBA, H₂O₂, or Oxone | Direct formation of oxirane ring |

| Aldehyde Oxidation | Cinnamic aldehyde derivatives | Sodium hypobromite, H₂O₂ in alkali | Bypasses ester hydrolysis step |

| Chiral Resolution | Racemic carboxylic acid | Chiral base, fractional crystallization | Access to enantiomerically pure acid |

Scalability Considerations and Process Chemistry for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of process chemistry and scalability to ensure safety, efficiency, and economic viability.

Reaction and Reactor Design: The Darzens condensation is often exothermic. On a large scale, effective heat management is critical to prevent runaway reactions and control the formation of impurities. This typically involves the use of jacketed reactors with precise temperature control and potentially controlled addition rates of reagents. For subsequent hydrolysis, the choice of materials for the reactor is important, especially if strong acids or bases are used, to prevent corrosion.

Downstream Processing and Purification: On a large scale, purification methods must be robust and efficient.

Extraction: Liquid-liquid extraction is commonly used to separate the product from the aqueous reaction mixture after hydrolysis and neutralization. The choice of an appropriate organic solvent is based on product solubility, extraction efficiency, environmental impact, and ease of recovery.

Crystallization: The final purification of the solid carboxylic acid is typically achieved by crystallization. Process parameters such as solvent selection, cooling rate, and agitation are optimized to control crystal size and purity, which are critical for product quality and handling.

Catalyst Removal: If solid catalysts are used, such as in some modern esterification or epoxidation processes, filtration systems are required. The use of solid catalysts, like anionic resins, can simplify separation compared to homogeneous catalysts. google.com

Process Optimization and Economics:

Solvent and Reagent Recycling: To reduce costs and environmental impact, the recovery and recycling of solvents and unreacted starting materials are crucial aspects of industrial process design.

Safety: A thorough safety assessment (e.g., HAZOP study) is necessary to identify and mitigate potential hazards associated with the reagents (e.g., strong bases, flammable solvents) and reaction conditions (e.g., exotherms).

The industrial production of specialty chemicals like glycidic acids often involves multi-stage processes where each step is carefully optimized to maximize yield and purity while ensuring safe and sustainable operation. tandfonline.com

Reaction Mechanisms and Chemical Transformations of 2 Methyl 3 Phenyloxirane 2 Carboxylic Acid

Epoxide Ring Opening Reactions of 2-Methyl-3-phenyloxirane-2-carboxylic acid

The significant ring strain of the epoxide, estimated to be around 13 kcal/mol, is the principal driving force for its ring-opening reactions. This process can be initiated by either nucleophiles under basic or neutral conditions or catalyzed by acids. These reactions typically proceed via an SN2 mechanism, resulting in the formation of products with a trans or anti stereochemical arrangement.

The ring-opening of an unsymmetrical epoxide like this compound can potentially yield two different constitutional isomers. The preferred product is determined by the reaction conditions, which dictate the regioselectivity of the nucleophilic attack. The two electrophilic carbons of the oxirane ring are the quaternary C2 (bonded to a methyl and a carboxylic acid group) and the tertiary, benzylic C3 (bonded to a phenyl group).

Under basic conditions , featuring a strong nucleophile (e.g., hydroxide (B78521), alkoxide), the reaction follows a standard SN2 pathway. The nucleophile preferentially attacks the less sterically hindered carbon atom. In this molecule, the C3 carbon is less sterically encumbered than the quaternary C2 carbon, making it the favored site of attack.

Under acidic conditions , the mechanism has both SN1 and SN2 characteristics. The nucleophile attacks the carbon atom that can best stabilize a developing positive charge in the transition state. The C3 carbon, being benzylic, is highly capable of stabilizing a partial positive charge, making it the preferential site of attack for weak nucleophiles under acid catalysis.

| Reaction Condition | Nucleophile Type | Favored Site of Attack | Controlling Factor |

|---|---|---|---|

| Basic / Neutral | Strong (e.g., OH⁻, RO⁻) | C3 (less substituted) | Steric Hindrance |

| Acidic | Weak (e.g., H₂O, ROH) | C3 (more stabilized) | Electronic Effects (Carbocation Stability) |

In the presence of an acid, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the ring carbons and transforms the oxygen into a good leaving group (a hydroxyl group). This is followed by the nucleophilic attack on one of the ring carbons. The mechanism is considered a hybrid of SN1 and SN2 pathways.

The C-O bond begins to break before the nucleophile attacks, allowing a partial positive charge to build on the more substituted, benzylic C3 carbon. The nucleophile then attacks this more electrophilic carbon from the backside, leading to an inversion of configuration at C3. For example, acid-catalyzed hydrolysis with aqueous acid yields the trans-diol, 2,3-dihydroxy-2-methyl-3-phenylpropanoic acid.

Mechanism Steps:

Protonation: The epoxide oxygen is protonated by the acid catalyst.

Nucleophilic Attack: A weak nucleophile (like water) attacks the more substituted and electronically stabilized C3 carbon.

Deprotonation: The protonated intermediate is deprotonated to yield the final diol product and regenerate the acid catalyst.

Under basic or neutral conditions, a strong nucleophile directly attacks an electrophilic carbon of the epoxide ring in a classic SN2 reaction. Due to the poor leaving group ability of the alkoxide that would be formed, this reaction is driven by the potent nucleophile and the release of ring strain.

The nucleophile attacks the less sterically hindered C3 carbon. This backside attack forces the C-O bond to break, opening the ring and resulting in an inversion of stereochemistry at the site of attack. The immediate product is an alkoxide ion, which is subsequently protonated during an aqueous workup step to give the final alcohol product.

Mechanism Steps:

Nucleophilic Attack: The strong nucleophile performs a backside attack on the less substituted C3 carbon, opening the ring.

Protonation: The resulting alkoxide intermediate is protonated by a solvent or during a workup step.

The outcome of the epoxide ring-opening reaction is governed by a combination of electronic, steric, and catalytic factors.

| Factor | Influence on Regioselectivity | Influence on Stereochemistry |

|---|---|---|

| Catalyst | Acidic conditions favor attack at the more electronically stabilized carbon (C3). Basic conditions favor attack at the less sterically hindered carbon (C3). | Both pathways generally result in a net anti-addition, leading to trans products. |

| Steric Effects | Dominant under basic (SN2) conditions, directing the nucleophile to the less substituted carbon. | Backside attack is sterically favored, leading to inversion of configuration at the reaction center. |

| Electronic Effects | Dominant under acidic (SN1-like) conditions, directing the nucleophile to the carbon best able to stabilize a positive charge. | The development of carbocationic character does not prevent the overall anti-addition stereochemical outcome. |

| Nucleophile Strength | Strong nucleophiles operate under basic conditions (steric control), while weak nucleophiles require acid catalysis (electronic control). | The mechanism (SN2 or SN1-like) is influenced by the nucleophile, but the stereochemical outcome of inversion is consistent. |

Carboxylic Acid Functional Group Reactivity

A carboxylic acid is, by definition, a Brønsted-Lowry acid—a species capable of donating a proton (H⁺). This fundamental property governs many of its reactions. In the presence of a base, this compound can readily donate the acidic proton from its hydroxyl group.

This proton transfer event results in the formation of the conjugate base, a carboxylate anion. The formation of this anion is a critical consideration in reaction planning. For instance, the negative charge on the carboxylate can influence intramolecular processes or alter the molecule's reactivity toward external reagents. While the carboxylate itself can act as a nucleophile, its formation via deprotonation by a basic nucleophile (like an amine) can render the carbonyl carbon less electrophilic and hinder desired nucleophilic acyl substitution reactions.

Derivatization Strategies for Chemical Library Generation

The bifunctional nature of this compound, possessing both an electrophilic epoxide and a nucleophilic/acidic carboxylic acid group, makes it an attractive scaffold for the generation of chemical libraries. smolecule.com These libraries, which are large collections of structurally related compounds, are instrumental in drug discovery and materials science. bioduro.com The derivatization of this molecule can be strategically approached by targeting its distinct functional groups.

Targeting the Carboxylic Acid Moiety: The carboxylic acid group provides a readily accessible handle for diversification through standard coupling reactions.

Amide Library Synthesis: Reaction with a diverse panel of primary and secondary amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC), leads to the formation of a library of glycidic amides. This approach allows for the systematic introduction of a wide range of substituents, thereby exploring the chemical space around the core scaffold.

Ester Library Synthesis: Esterification with various alcohols can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This strategy enables the generation of a library of esters with varying alkyl and aryl groups. medcraveonline.com Parallel synthesis techniques can be employed to efficiently generate these ester libraries in a high-throughput manner. acs.org

Targeting the Epoxide Moiety: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the introduction of new functionalities.

Synthesis of β-Amino Alcohols: The reaction of the epoxide with a library of amines results in the formation of β-amino alcohols. This ring-opening reaction can be modulated by the choice of catalyst and reaction conditions to control regioselectivity.

By employing a combinatorial approach that systematically combines different amines and alcohols with the this compound scaffold, a large and diverse chemical library can be generated. The resulting compounds, featuring variations at both the carboxylate and the opened epoxide positions, can then be screened for desired biological or material properties.

Decarboxylation Pathways and Product Analysis

The decarboxylation of this compound is a significant transformation that typically yields phenyl-2-propanone (P2P), a well-known ketone. smolecule.com This reaction is often facilitated by heating and can be catalyzed by acid. smolecule.com The process is not merely a simple loss of carbon dioxide but involves a rearrangement of the molecular framework.

The generally accepted mechanism for the acid-catalyzed decarboxylation involves the initial protonation of the epoxide oxygen. This protonation enhances the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack. Subsequently, a concerted ring-opening and decarboxylation cascade occurs. This process is believed to proceed through a transient intermediate that rearranges to form the final ketone product. The initial product of the decarboxylation is an enol, which then tautomerizes to the more stable keto form of phenyl-2-propanone.

While phenyl-2-propanone is the major product, the reaction can sometimes yield other byproducts. For instance, studies on other α-substituted glycidic acids have reported the formation of small amounts of unidentified oxidizable materials, suggesting that side reactions can occur. acs.org The exact product distribution can be influenced by reaction conditions such as temperature, solvent, and the nature of the catalyst. A comprehensive analysis of the product mixture is crucial for understanding the complete reaction pathway and for optimizing the synthesis of the desired ketone.

Below is a table summarizing the primary product and potential byproducts of the decarboxylation of this compound.

| Reactant | Major Product | Potential Byproducts |

| This compound | Phenyl-2-propanone (P2P) | Unidentified oxidizable materials |

Electrophilic and Nucleophilic Interactions of the Epoxide and Carboxylic Acid Moieties

The chemical behavior of this compound is dictated by the interplay of its electrophilic and nucleophilic centers. The strained three-membered epoxide ring acts as a potent electrophile, while the carboxylic acid group can exhibit both Brønsted acidity and nucleophilicity in its carboxylate form. smolecule.com

Electrophilic Nature of the Epoxide Ring: The inherent ring strain of the oxirane makes it susceptible to attack by a wide range of nucleophiles. This ring-opening reaction is a cornerstone of its synthetic utility.

Under Basic or Neutral Conditions: Strong nucleophiles can directly attack one of the electrophilic carbons of the epoxide ring, leading to a ring-opening SN2 reaction.

Under Acidic Conditions: The reaction is initiated by the protonation of the epoxide oxygen, which further activates the ring towards nucleophilic attack, even by weak nucleophiles.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substituents on the oxirane ring.

Nucleophilic and Acidic Nature of the Carboxylic Acid Moiety: The carboxylic acid group imparts dual reactivity to the molecule.

Brønsted Acidity: As a Brønsted acid, it can donate a proton, a fundamental characteristic that influences its reactivity in various chemical and biological environments. smolecule.com

Nucleophilicity of the Carboxylate: Upon deprotonation, the resulting carboxylate anion is a competent nucleophile. It can participate in nucleophilic acyl substitution reactions, for example, by attacking an acid chloride to form an anhydride.

The combination of an electrophilic epoxide and a versatile carboxylic acid group within the same molecule allows for a rich and diverse range of chemical transformations, making it a valuable building block in organic synthesis.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

A quantitative understanding of the transformations of this compound requires an analysis of the reaction kinetics and thermodynamics. While specific experimental data for this compound is not extensively available in the public domain, general principles and computational studies of related systems can provide valuable insights.

Reaction Kinetics: The rate of the transformations of this compound, such as its decarboxylation, is dependent on several factors including temperature, concentration of reactants, and the presence of catalysts. For instance, the acid-catalyzed decarboxylation is expected to follow a rate law that is dependent on the concentration of both the glycidic acid and the acid catalyst. Computational studies on the acid-catalyzed decarboxylation of similar carboxylic acids, such as pyrrole-2-carboxylic acid, have been used to determine activation energies for different proposed mechanisms. sciengine.com For example, DFT calculations have shown that the activation energy for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid can vary depending on the site of initial protonation. sciengine.com

Thermodynamic Analysis: The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), govern the feasibility and position of equilibrium for the reactions of this compound. The high ring strain of the epoxide contributes to a more favorable enthalpy change upon ring-opening reactions. The decarboxylation process is generally entropically favored due to the release of a small gaseous molecule (CO2).

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model these transformations and calculate the associated thermodynamic and kinetic parameters. Such studies can elucidate the potential energy surface, identify transition states, and predict reaction barriers, offering a deeper understanding of the underlying reaction mechanisms.

| Transformation | Key Kinetic Factors | Key Thermodynamic Drivers |

| Decarboxylation | Temperature, Acid Catalyst Concentration | Favorable entropy change (release of CO2) |

| Epoxide Ring-Opening | Nucleophile Strength, Acid/Base Catalysis | Relief of ring strain (favorable enthalpy change) |

| Esterification | Acid Catalyst, Removal of Water | Equilibrium position driven by reaction conditions |

Stereochemical Investigations and Enantiomeric Studies of 2 Methyl 3 Phenyloxirane 2 Carboxylic Acid

Analysis of Chiral Centers and Diastereomeric Relationships

2-Methyl-3-phenyloxirane-2-carboxylic acid is a molecule characterized by the presence of two chiral centers, which are stereogenic carbon atoms bonded to four different substituents. This structural feature gives rise to the possibility of multiple stereoisomers. The presence of two chiral centers means that the compound can exist as up to four stereoisomers, which are pairs of enantiomers and diastereomers.

The relationship between these stereoisomers is defined by their mirror-image and non-mirror-image characteristics. Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The specific spatial arrangement of the substituents around the chiral centers determines the absolute configuration of each stereoisomer, which can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

Enantioselective Synthesis Strategies for this compound

The synthesis of specific enantiomers of this compound requires enantioselective strategies that can control the formation of the desired stereoisomer. One of the most prominent methods for the synthesis of related chiral epoxides is the Sharpless asymmetric epoxidation. libretexts.org This reaction utilizes a chiral catalyst, typically a complex of titanium tetraisopropoxide and a chiral diethyl tartrate (DET), to direct the epoxidation of an allylic alcohol, yielding a product with a high enantiomeric excess. libretexts.org While this method is broadly applicable, its direct application to the synthesis of this compound would depend on the availability of a suitable allylic alcohol precursor.

Another approach involves the use of chiral auxiliaries, which are chiral molecules that can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed, yielding the enantiomerically enriched product. Additionally, enzymatic resolutions, which take advantage of the stereoselectivity of enzymes, can be employed to separate enantiomers from a racemic mixture.

Chiral Resolution Methodologies for Enantiomeric Separation

When a racemic mixture of this compound is produced, chiral resolution techniques are necessary to separate the enantiomers. One common method is the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids.

Another powerful technique for enantiomeric separation is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase is critical for achieving successful resolution.

Advanced Analytical Techniques for Stereochemical Configuration Elucidation

The determination of the absolute and relative stereochemistry of this compound relies on a combination of advanced analytical techniques.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. For molecules containing a heavy atom, the anomalous dispersion effect can be used to determine the absolute stereochemistry without the need for a reference to a known chiral center.

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR for Spatial Arrangement

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that can be used to determine the spatial proximity of atoms within a molecule. The NOESY experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. By analyzing the cross-peaks in the NOESY spectrum, it is possible to deduce the relative stereochemistry of the chiral centers in this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is not only a method for separation but also a crucial tool for assessing the enantiomeric purity of a sample. By comparing the chromatogram of a sample to that of a known standard, the ratio of the enantiomers can be determined, and the enantiomeric excess (ee) can be calculated. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used technique for this purpose, offering high resolution and sensitivity. sigmaaldrich.com

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 Phenyloxirane 2 Carboxylic Acid

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules, which in turn dictates their chemical behavior. These calculations are particularly useful for mapping out the intricate details of reaction mechanisms, including the identification of transient species like transition states.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been instrumental in elucidating the reaction pathways for the formation and subsequent reactions of glycidic acid derivatives.

The primary synthetic route to 2-Methyl-3-phenyloxirane-2-carboxylic acid and its esters is the Darzens condensation . DFT studies on the general Darzens reaction reveal a stepwise mechanism. mdpi.com The process begins with the deprotonation of an α-haloester by a base to form a carbanion. This nucleophile then attacks the carbonyl group of an aldehyde or ketone—in this case, benzaldehyde (B42025)—to form a halohydrin intermediate. arxiv.org This is followed by an internal, nucleophilic substitution (SN2) reaction, where the alkoxide attacks the carbon bearing the halogen, leading to the closure of the three-membered oxirane ring. acs.org

Computational models have identified two key transition states in this process:

TS1: Associated with the initial carbon-carbon bond formation between the enolate of the haloester and benzaldehyde.

TS2: Corresponding to the subsequent intramolecular SN2 reaction that forms the epoxide.

Furthermore, DFT studies can model the acid-catalyzed decarboxylation of this compound. This reaction is critical as it converts the glycidic acid into phenyl-2-propanone (P2P), a significant chemical intermediate. researchgate.netresearchgate.net The mechanism involves protonation of the epoxide oxygen, followed by ring-opening, which can occur in two distinct ways, leading to different products. The primary pathway involves a rearrangement and decarboxylation to yield P2P. A secondary pathway can lead to the formation of 1-phenyl-1-propanone (P1P), which serves as a marker for this synthetic route. researchgate.net

A significant advantage of DFT calculations is the ability to predict the energetic landscape of a reaction. This includes the calculation of activation energies (the energy barriers of transition states) and the relative energies of reactants, intermediates, and products.

Below is an illustrative data table representing typical energetic data that can be obtained from DFT calculations for a reaction pathway like the Darzens condensation.

| Reaction Coordinate Step | Species | Relative Gibbs Free Energy (kcal/mol) (Illustrative) | Description |

| 1 | Reactants (α-chloroacetate enolate + benzaldehyde) | 0.0 | Starting materials |

| 2 | TS1 | +21.7 | Transition state for C-C bond formation (Rate-limiting) |

| 3 | Halohydrin Intermediate | +4.2 | Intermediate species after C-C bond formation |

| 4 | TS2 | +10.3 | Transition state for oxirane ring closure |

| 5 | Product (Glycidic Ester) | -15.0 | Final α,β-epoxy ester product |

Note: The values in this table are representative examples based on DFT studies of similar reaction types and serve to illustrate the kind of data generated. uni-muenchen.de

Conformational Analysis and Energy Landscapes of this compound

While specific conformational analysis studies on this compound are not extensively documented in public literature, the principles of computational chemistry allow for a detailed theoretical exploration. Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers for converting between them.

For this molecule, key conformational degrees of freedom include:

Rotation around the single bond connecting the phenyl group to the oxirane ring.

Rotation around the single bond connecting the carboxylic acid group to the oxirane ring.

The orientation of the hydroxyl proton of the carboxylic acid, which can form an intramolecular hydrogen bond with the oxirane oxygen.

Quantum chemical calculations, such as DFT, can be used to scan the potential energy surface by systematically changing these rotational angles. This process would identify the low-energy conformers and the transition states that separate them. The calculated rotational barrier for a phenyl group, for instance, can range from a few kcal/mol to over 20 kcal/mol depending on the steric hindrance and electronic effects of adjacent groups. mdpi.comnih.gov Understanding the energy landscape is vital, as the reactivity and spectroscopic properties of the molecule can be an average of the properties of its most stable conformers.

In Silico Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of molecules without the need for laboratory experiments. nih.govnih.gov Key tools for this purpose include Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP).

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across a molecule. uni-muenchen.delibretexts.org It uses a color scale where red typically indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). youtube.com For this molecule, an MEP map would visualize the electron-rich oxygen atoms of the carboxyl and oxirane groups as red/orange areas, and the acidic proton of the carboxyl group as a blue area, clearly mapping the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

An illustrative table of predicted reactivity indicators is shown below.

| Computational Method | Predicted Feature | Interpretation for Reactivity |

| FMO Analysis | High HOMO density on phenyl ring/oxygen atoms | Likely site of oxidation or interaction with electrophiles. |

| FMO Analysis | High LUMO density on oxirane carbons | Primary sites for nucleophilic attack, leading to ring-opening. |

| MEP Map | Negative potential (red) on carboxyl & ether oxygens | Sites for protonation or coordination with Lewis acids. |

| MEP Map | Positive potential (blue) on carboxylic hydrogen | The most acidic site, prone to deprotonation by a base. |

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum mechanics is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. acs.orgtandfonline.com MD simulations calculate the trajectory of every atom in the system by solving Newton's equations of motion, providing a "movie" of molecular life. arxiv.org

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (like water) and simulate its behavior over nanoseconds. Such simulations could reveal:

Solvation Structure: How water molecules arrange around the carboxylic acid and phenyl groups.

Conformational Dynamics: The transitions between different conformers in real-time, providing insight into the molecule's flexibility.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds, which are crucial for the molecule's properties and interactions in solution.

This information is particularly useful for understanding the initial stages of a reaction in solution, where the solvent plays a critical role in stabilizing reactants and transition states.

Advanced Analytical Characterization in Research for 2 Methyl 3 Phenyloxirane 2 Carboxylic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy serves as the cornerstone for elucidating the molecular architecture of 2-Methyl-3-phenyloxirane-2-carboxylic acid. Each technique provides a different piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups.

High-Resolution NMR Spectroscopy for Complex Systems

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the core structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenyl, methyl, and epoxide protons. The protons of the phenyl group typically appear in the aromatic region (δ 7.2-7.5 ppm). The methyl group (CH₃) protons would present as a singlet in the upfield region (δ 1.5-2.0 ppm). The proton on the C3 of the oxirane ring, being adjacent to the phenyl group, would likely appear as a singlet around δ 3.5-4.0 ppm. The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet far downfield, often between 10-12 ppm. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic chemical shift in the range of 160-180 ppm. libretexts.org The carbons of the phenyl ring would be found between 125-140 ppm. The quaternary carbon (C2) and the tertiary carbon (C3) of the oxirane ring are expected in the range of 50-70 ppm, while the methyl carbon would appear at a much higher field (15-25 ppm). Two-dimensional NMR techniques, such as HMBC, are crucial for confirming the connectivity between the carboxylic acid group and the substituted oxirane ring. princeton.edu

Illustrative NMR Data: While specific data for the title compound is not widely published, the following table illustrates expected chemical shifts based on analysis of similar structures.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carboxyl OH | 10.0 - 12.0 (broad s) | - |

| Carboxyl C=O | - | 170 - 175 |

| Phenyl C-H | 7.2 - 7.5 (m) | 127 - 135 |

| Oxirane C-H (C3) | 3.8 - 4.2 (s) | 58 - 62 |

| Oxirane C (C2) | - | 60 - 65 |

| Methyl H | 1.6 - 1.9 (s) | - |

| Methyl C | - | 18 - 22 |

| s = singlet, m = multiplet |

Advanced Mass Spectrometry for Reaction Monitoring and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for identifying trace impurities. nih.gov

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₁₀O₃ = 178.18 g/mol ). Characteristic fragmentation patterns for epoxides often involve cleavage of the C-C bond of the oxirane ring. nih.gov For this molecule, key fragments could arise from the loss of CO₂ (m/z 134) or the entire carboxyl group (m/z 133).

Chemical Ionization (CI-MS): Softer ionization techniques like CI-MS can be used to enhance the abundance of the molecular ion or to form a protonated molecule [M+H]⁺ (m/z 179), which is useful for confirming the molecular weight with greater certainty. acs.org

LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) is exceptionally effective for monitoring the synthesis process and profiling impurities. This technique allows for the separation of the target compound from byproducts, followed by individual mass analysis, enabling the identification of trace-level contaminants. nih.gov Common byproducts in epoxide synthesis might include diols from ring-opening or isomers. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the carboxyl and epoxide groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹. libretexts.org

C-O-C Stretch: The characteristic asymmetric stretching of the oxirane ring is typically found in the 800-950 cm⁻¹ region. researchgate.net

C-H Stretch: Aromatic and aliphatic C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Epoxide Ring Breathing: The symmetric "breathing" mode of the epoxide ring often gives a characteristic Raman signal, which for some epoxides is found around 1250 cm⁻¹. oceanoptics.com This peak's intensity can be monitored to follow the progress of reactions involving the epoxide ring. oceanoptics.com

Aromatic Ring Vibrations: The phenyl ring will show several characteristic bands, including a strong C=C stretching mode around 1600 cm⁻¹.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and isomers, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomer Separation

HPLC is the workhorse method for assessing the purity of non-volatile compounds like this compound. nih.gov

Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. The compound's purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Chiral HPLC: Since the molecule contains two chiral centers (C2 and C3), it can exist as four stereoisomers. Chiral HPLC, using specialized stationary phases (e.g., polysaccharide-based columns), is necessary to separate these enantiomers and diastereomers. researchgate.netnih.gov This separation is critical in stereoselective synthesis to determine the enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov

Typical HPLC Purity Analysis Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 2.6 µm, 100 x 4.6 mm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm and 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While the target compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying volatile byproducts that may be present from the synthesis, such as residual solvents or products from side reactions. nih.govsrainstruments.com For instance, in a Darzens condensation synthesis, volatile impurities from the starting aldehyde or haloester could be detected. wikipedia.org Analysis of the headspace above a heated sample or analysis of a solvent extract can provide a profile of these low-molecular-weight species. nih.gov

Strategies for Trace Impurity Detection and Quantification in Synthetic Batches

The quality and purity of synthetic batches of this compound are paramount for its application in research and as a chemical intermediate. The manufacturing process can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. Regulatory guidelines often necessitate the identification and quantification of impurities present above certain thresholds. almacgroup.com Consequently, robust analytical strategies are essential to ensure the purity of the final product. These strategies typically involve a combination of high-resolution separation techniques and sensitive detection methods to isolate, identify, and quantify trace-level impurities. The choice of analytical method is critical for handling the diverse chemical nature of potential impurities in the compound matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultra-Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a premier technique for the detection and quantification of trace and ultra-trace impurities in pharmaceutical ingredients and complex chemical batches. nih.govmgacvlr.edu.in Its power lies in the coupling of the high separation capability of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This combination is particularly well-suited for analyzing this compound, allowing for the detection of impurities at levels below 0.1%.

In a typical LC-MS/MS workflow, the sample is first injected into a high-performance liquid chromatography (HPLC) system, often employing a reversed-phase column (such as a C18 column) to separate the primary compound from its impurities based on differences in polarity. nih.gov The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used, as it is effective for polar molecules like carboxylic acids and can be operated in both positive and negative ion modes to detect a wide array of compounds. mgacvlr.edu.inshimadzu.com

For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of operation in tandem mass spectrometry. In MRM, the first mass analyzer is set to select the precursor ion (the ion of the molecule of interest), which is then fragmented in a collision cell. A second mass analyzer is then set to monitor for a specific fragment ion. This process creates a highly specific analytical signal, minimizing background noise and allowing for precise quantification even at very low concentrations. For this compound, a known MRM transition involves the precursor ion at a mass-to-charge ratio (m/z) of 178 fragmenting to a product ion at m/z 135. The sensitivity of modern LC-MS/MS systems can permit the quantitation of trace impurities down to ng/mL levels, which is equivalent to parts-per-million (ppm) or lower in the original sample. shimadzu.comresearchgate.net

| Parameter | Description | Relevance to Analysis |

| Chromatography | Reversed-Phase HPLC | Separates compounds based on polarity, effective for the target molecule and its potential impurities. nih.gov |

| Column | C18, 2.6 µm particle size | A common stationary phase that provides good separation for a wide range of organic molecules. |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar molecules like carboxylic acids; can be used in positive and negative modes to cover a broad range of impurities. mgacvlr.edu.inshimadzu.com |

| MS Mode | Tandem MS (MS/MS) | Provides structural information and high selectivity by monitoring specific fragmentation patterns. mgacvlr.edu.in |

| Quantitative Mode | Multiple Reaction Monitoring (MRM) | Offers high sensitivity and specificity for quantifying known impurities by tracking a specific precursor-to-product ion transition (e.g., m/z 178 → 135). |

| Sensitivity | <0.1% | The technique is capable of detecting and quantifying impurities at very low levels, crucial for quality control. |

Identification of Common Byproducts and Degradation Products

The identification of impurities in synthetic batches of this compound is critical for process optimization and quality control. These impurities can be broadly categorized as byproducts, which are formed concurrently during the synthesis, and degradation products, which result from the decomposition of the target molecule.

Degradation Products: The structure of this compound, containing a strained oxirane ring, makes it susceptible to degradation, particularly through hydrolysis. smolecule.com

Oxirane Ring Opening: The epoxide ring can be opened under acidic or basic conditions, or simply by reaction with water, to form the corresponding diol, 2,3-dihydroxy-2-methyl-3-phenylpropanoic acid. smolecule.com

Decarboxylative Hydrolysis: Hydrolysis can also lead to the opening of the epoxide ring followed by decarboxylation, a reaction known to yield phenylacetone (B166967) (P2P), a significant derivative. smolecule.com

Hydrolysis Byproducts: Phenylacetic acid derivatives have also been reported as common byproducts that can arise from the hydrolysis of the oxirane ring.

Synthesis Byproducts: The profile of synthesis byproducts is intrinsically linked to the chosen synthetic route. The Darzens condensation is a frequently employed method for preparing this compound.

Incomplete Reaction: Residual starting materials, such as benzaldehyde (B42025) and the corresponding α-halo ester used in the Darzens condensation, may be present in the final product if the reaction does not go to completion.

Side Reactions: The basic conditions of the Darzens condensation can promote side reactions. For instance, self-condensation of the aldehyde (an aldol (B89426) condensation) or ester can occur, leading to other impurities.

Peracid Epoxidation Route: If an alternative route like the epoxidation of an unsaturated ester precursor with a peracid is used, impurities could include residual oxidizing agents and their corresponding acids (e.g., maleic acid from permaleic acid).

The structural elucidation of these unknown impurities often relies on high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, which provides highly accurate mass measurements to help determine the elemental composition of an unknown compound. almacgroup.com

| Impurity Name | Chemical Formula | Likely Origin |

| Phenylacetone (P2P) | C₉H₁₀O | Degradation (Hydrolysis) smolecule.com |

| 2,3-Dihydroxy-2-methyl-3-phenylpropanoic acid | C₁₀H₁₂O₄ | Degradation (Hydrolysis) smolecule.com |

| Phenylacetic acid derivatives | Variable | Degradation (Hydrolysis) |

| Benzaldehyde | C₇H₆O | Synthesis Byproduct (Unreacted starting material) |

| α-Halo ester derivatives | Variable | Synthesis Byproduct (Unreacted starting material) |

Applications of 2 Methyl 3 Phenyloxirane 2 Carboxylic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of 2-methyl-3-phenyloxirane-2-carboxylic acid, comprising an electrophilic epoxide ring and a nucleophilic/acidic carboxylic acid group, allows for a range of controlled and sequential reactions. This characteristic is a strategic advantage in the construction of intricate target molecules. The strained nature of the epoxide ring makes it susceptible to ring-opening reactions when exposed to nucleophiles, a key feature in its reactivity.

The compound's utility as a precursor in multi-step syntheses is a cornerstone of its significance in contemporary chemical research. Its ability to undergo various chemical transformations is a key asset in synthetic chemistry. For instance, it can be converted to phenyl-2-propanone (P2P) through hydrolysis and decarboxylation. Aromatic polycarboxylic acids, a broader class to which this compound belongs, are extensively used as multifunctional building blocks in the design of novel metal-organic networks.

The presence of two chiral centers in this compound means it can exist as up to four stereoisomers. This stereochemical complexity allows for its use in stereoselective synthesis, which is crucial in the development of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Synthetic Utility in the Development of Pharmaceutical Scaffolds

This compound and its derivatives are recognized as versatile building blocks in the creation of diverse and complex molecular architectures for pharmaceutical applications. The compound serves as a precursor in the development of various pharmaceutical agents. smolecule.com For example, it can be used as an intermediate in the synthesis of therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives. Furthermore, this substance has been involved in the preparation of pharmaceutical compositions comprising pyrrole derivatives.

The ability to generate enantiomerically pure compounds through catalytic asymmetric reactions is a significant aspect of its utility in pharmaceutical development. The strategic application of scaffolds derived from compounds like this compound highlights their enduring relevance in addressing challenges in contemporary organic synthesis for drug discovery.

Table 1: Examples of Pharmaceutical Scaffolds Derived from this compound

| Scaffold Class | Therapeutic Potential | Reference |

| 1-Phenyl-2-piperidinoalkanol derivatives | Various therapeutic uses | |

| Pyrrole derivatives | Desirable activity for treatment |

This table is for illustrative purposes and does not represent an exhaustive list.

Applications in Agrochemical Synthesis and Derivatization

While the primary focus of research on this compound has been in the pharmaceutical sector, its structural motifs are also relevant to the agrochemical industry. Heterocyclic compounds, which can be synthesized from versatile building blocks like this oxirane, play a pivotal role in a wide range of potent agrochemicals. The development of novel and efficient synthetic methodologies can lead to the creation of new agrochemical candidates.

Exploration of this compound in Materials Science Research (e.g., Polymer and Coating Precursors)

The unique structure of this compound also lends itself to applications in materials science. smolecule.com The presence of both an epoxide and a carboxylic acid group allows for its potential use as a monomer or cross-linking agent in the synthesis of polymers. The oxirane ring can undergo ring-opening polymerization, while the carboxylic acid can be used for esterification or amidation reactions to build polymer chains or networks. This could lead to the development of new polyesters, polyamides, or epoxy resins with specific properties. For instance, multifunctional aromatic carboxylic acids are utilized as building blocks for the design of coordination polymers, also known as metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Generation of Chemically Diverse Libraries via Derivatization

The generation of chemical libraries with diverse structures is fundamental to the drug discovery process. rjsocmed.com this compound is an excellent starting scaffold for creating such libraries due to its multiple reactive sites. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, acyl hydrazides, or hydroxamic acids. thermofisher.comnih.gov

Derivatization of the carboxylic acid can be achieved through several methods:

Esterification: Reaction with alcohols in the presence of an acid catalyst.

Amidation: Reaction with amines using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com

Conversion to acyl halides: Reaction with reagents like thionyl chloride, followed by reaction with nucleophiles.

Furthermore, the epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to a diverse array of substituted products. This dual reactivity allows for the systematic modification of the molecule at two distinct points, rapidly generating a library of related compounds with varied functionalities and stereochemistries. These libraries are invaluable for high-throughput screening to identify new lead compounds in drug discovery and other areas of chemical biology.

Mechanistic Studies of Biological Interactions of 2 Methyl 3 Phenyloxirane 2 Carboxylic Acid Excluding Clinical Human Trial Data

Investigation of Brønsted Acidic Properties within Biological Milieus

2-Methyl-3-phenyloxirane-2-carboxylic acid is characterized by the presence of a carboxylic acid functional group, which confers Brønsted acidic properties to the molecule. ebi.ac.uksmolecule.com As a Brønsted acid, the compound is capable of donating a proton (hydron) to an acceptor, such as a Brønsted base, in its surrounding environment. ebi.ac.uk This fundamental chemical characteristic is pivotal in influencing its reactivity and interactions within a biological context. smolecule.com The degree of ionization of the carboxylic acid group at physiological pH will significantly impact the molecule's solubility, membrane permeability, and its ability to interact with biological macromolecules.

In Vitro Enzyme-Mediated Transformations and Metabolic Pathway Elucidation

The metabolic fate of this compound is a critical aspect of understanding its biological activity. In vitro studies using various models are essential to elucidate the enzymatic pathways involved in its transformation.

Hepatic Glucuronidation Pathways and Associated Enzymes

While specific studies on the hepatic glucuronidation of this compound are not extensively documented in the available literature, it is a well-established pathway for many carboxylic acid-containing drugs. This metabolic process involves the conjugation of the carboxylic acid moiety with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the water solubility of the compound, facilitating its elimination from the body. For other carboxylate drugs, specific UGT isoforms such as UGT2B7, UGT2B4, and UGT2B17 have been identified as key mediators of this process. It is plausible that this compound could undergo a similar metabolic transformation, though direct experimental evidence is pending.

Renal Excretion Mechanisms and Metabolite Analysis

Information regarding the specific renal excretion mechanisms and metabolite profiles of this compound is not detailed in the currently available scientific literature. Generally, the products of hepatic metabolism, such as glucuronide conjugates, are eliminated from the body via the kidneys. Analysis of urine would be a critical step in identifying the metabolites of this compound and understanding its clearance from the body. For the related compound 2-methyl-3-phenyloxirane, a human metabolite has been identified as (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[(3-phenyloxiran-2-yl)methylsulfanyl]propan-2-yl]amino]-5-oxopentanoic acid, suggesting complex metabolic pathways. nih.gov

Microsomal Assays and Cytochrome P450 (CYP450) Isoform Involvement

The initial assessment of a compound's metabolism often involves in vitro assays with liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes. researchgate.net These enzymes are crucial for the metabolism of a vast number of xenobiotics. researchgate.net A typical workflow to identify the specific CYP450 isoforms responsible for metabolizing a compound is outlined below.

Table 1: General Workflow for CYP450 Reaction Phenotyping

| Step | Description | Purpose |

| 1. Metabolic Stability Assay | The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH. researchgate.net The rate of disappearance of the parent compound is measured over time. | To determine if the compound is metabolized by CYP450 enzymes (NADPH-dependent metabolism). solvobiotech.com |

| 2. Chemical Inhibition Assay | The compound is co-incubated with microsomes and known selective inhibitors of specific CYP450 isoforms. | To identify which CYP450 enzymes are primarily responsible for the compound's metabolism by observing which inhibitor blocks its breakdown. solvobiotech.com |

| 3. Recombinant Enzyme Assay | The compound is incubated individually with a panel of recombinant human CYP450 enzymes. | To directly confirm the metabolic activity of each specific CYP450 isoform towards the compound. solvobiotech.com |

While this is a standard approach, specific studies applying these microsomal assays to this compound to determine the involvement of specific CYP450 isoforms are not detailed in the reviewed literature.

Electrophilic Nature of the Oxirane Ring and Covalent Adduct Formation

The structure of this compound contains a strained three-membered epoxide (oxirane) ring. This functional group is electrophilic in nature and is susceptible to nucleophilic attack, which can lead to the opening of the ring and the formation of covalent bonds with biological macromolecules.

Interaction with Nucleophilic Residues in Proteins (e.g., Cysteine Thiols in Proteases)